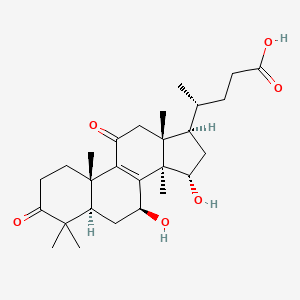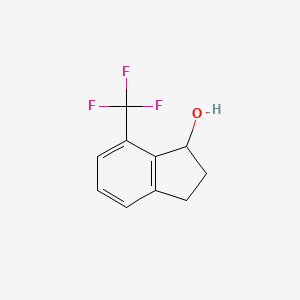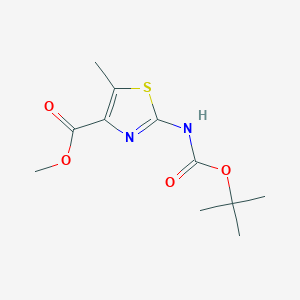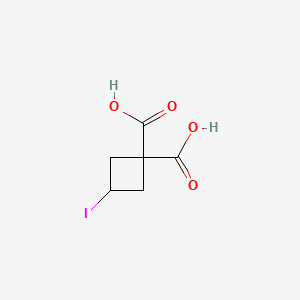
3-Iodocyclobutane-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodocyclobutane-1,1-dicarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an iodine atom and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodocyclobutane-1,1-dicarboxylic acid typically involves the iodination of cyclobutane-1,1-dicarboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclobutane ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodocyclobutane-1,1-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include reduced cyclobutane derivatives.
Esterification: Products include esters of cyclobutane-1,1-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Iodocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Iodocyclobutane-1,1-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The iodine atom and carboxylic acid groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Lacks the iodine substitution.
3-Bromocyclobutane-1,1-dicarboxylic acid: Similar structure but with a bromine atom instead of iodine.
3-Chlorocyclobutane-1,1-dicarboxylic acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-Iodocyclobutane-1,1-dicarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H7IO4 |
|---|---|
Molekulargewicht |
270.02 g/mol |
IUPAC-Name |
3-iodocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H7IO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
GGVDQGLMVNXKIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


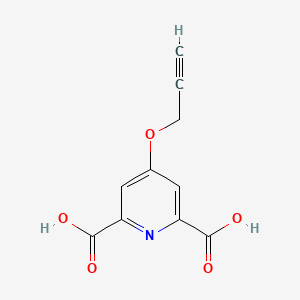
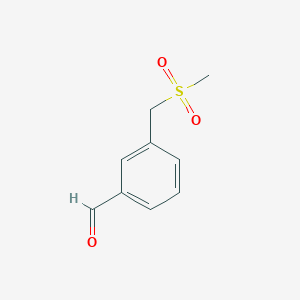


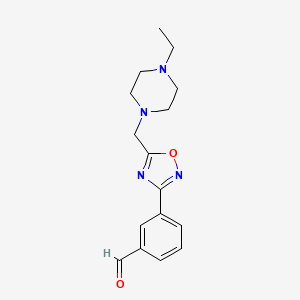
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
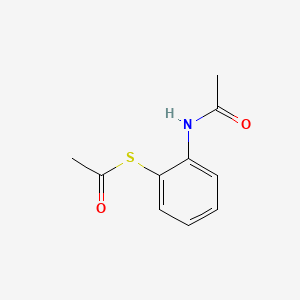

![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
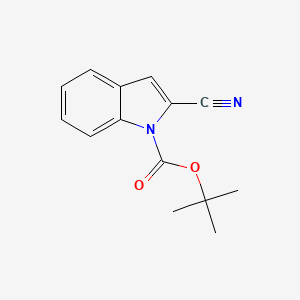
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
